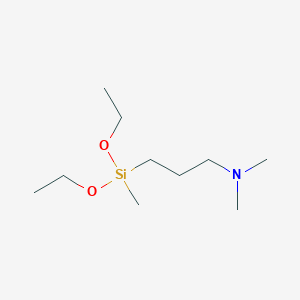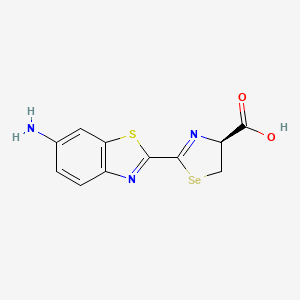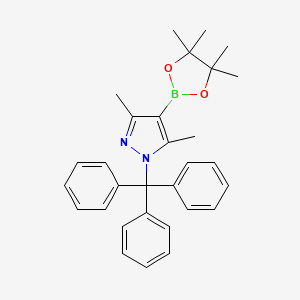
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester moiety makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester typically involves the following steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring is synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
- For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.
-
Tritylation:
- The trityl group is introduced by reacting the pyrazole with trityl chloride in the presence of a base such as pyridine or triethylamine. This step protects the nitrogen atom in the pyrazole ring.
-
Boronic Acid Pinacol Ester Formation:
- The final step involves the formation of the boronic acid pinacol ester. This is achieved by reacting the tritylated pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
-
Suzuki-Miyaura Coupling:
- This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid pinacol ester with an aryl halide in the presence of a palladium catalyst and a base.
-
Oxidation and Reduction:
- The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester. Reduction reactions can convert the boronic ester back to the parent hydrocarbon.
-
Substitution Reactions:
- The trityl group can be removed under acidic conditions, allowing for further functionalization of the pyrazole ring.
Common Reagents and Conditions:
-
Palladium Catalysts:
- Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura couplings.
-
Bases:
- Bases like potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.
Major Products:
- The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions:
Biology and Medicine:
Drug Development:
Industry:
Materials Science:
Mechanism of Action
The mechanism of action for 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
-
Oxidative Addition:
- The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.
-
Transmetalation:
- The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.
-
Reductive Elimination:
- The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
-
Phenylboronic Acid Pinacol Ester:
- Similar in structure but lacks the pyrazole ring, making it less versatile in certain synthetic applications.
-
3,5-Dimethyl-1H-pyrazole-4-boronic Acid:
- Similar but without the trityl protection, making it more reactive and less stable under certain conditions.
Uniqueness:
- The presence of both the trityl group and the boronic acid pinacol ester moiety makes 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester uniquely suited for specific cross-coupling reactions, offering both stability and reactivity.
This compound’s versatility and stability make it a valuable reagent in both academic research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BN2O2/c1-22-27(31-34-28(3,4)29(5,6)35-31)23(2)33(32-22)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWJCSNCJUEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
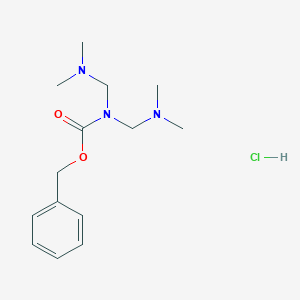
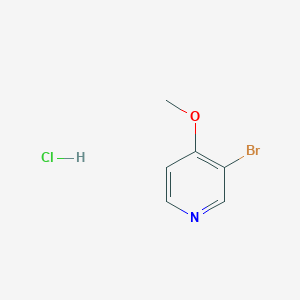
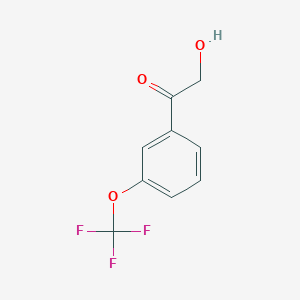
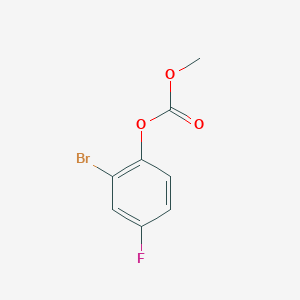
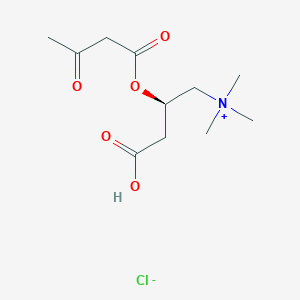
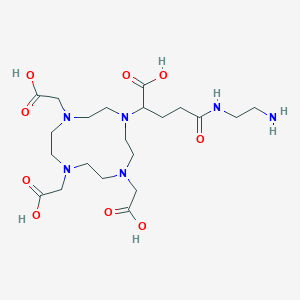
![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)
![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6302670.png)
![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
